molecular formula C18H31NO3 B14887785 Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B14887785
M. Wt: 309.4 g/mol
InChI Key: UXYQFYXXRVMJMV-IJOZJFQKSA-N
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Description

Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[410]hept-3-ene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.

    Etherification: The pentan-3-yloxy group is introduced via an etherification reaction, typically using an alkoxide and an appropriate alkyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether or ester groups, leading to the formation of new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester group, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can be compared with similar bicyclic compounds, such as:

    Bicyclo[3.2.0]hept-3-ene-6-acetic acid derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Azabicyclo compounds: These compounds have a nitrogen atom in the bicyclic structure, similar to the target compound, but with different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H31NO3

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl (1S,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C18H31NO3/c1-7-13(8-2)22-15-11-12(17(20)21-9-3)10-14-16(15)19(14)18(4,5)6/h11,13-16H,7-10H2,1-6H3/t14-,15+,16-,19?/m0/s1

InChI Key

UXYQFYXXRVMJMV-IJOZJFQKSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@H]2[C@@H]1N2C(C)(C)C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC2C1N2C(C)(C)C)C(=O)OCC

Origin of Product

United States

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